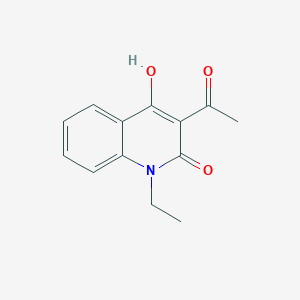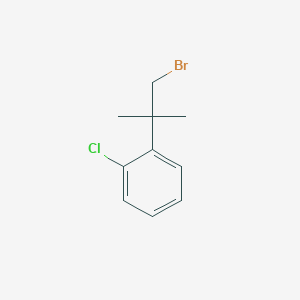
1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene
Vue d'ensemble
Description
“(1-bromo-2-methylpropan-2-yl)benzene” is a chemical compound with the CAS Number: 3756-32-9. Its molecular weight is 213.12 .
Molecular Structure Analysis
The molecular formula of “(1-bromo-2-methylpropan-2-yl)benzene” is C10H13Br . The InChI code is 1S/C10H13Br/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 .Applications De Recherche Scientifique
Synthetic Applications and Characterization
Synthesis of Non-Peptide Antagonists
Research by H. Bi (2014, 2015) discusses the synthesis of non-peptide CCR5 antagonists from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde through a series of elimination, reduction, and bromization reactions. These compounds were characterized by NMR and mass spectrometry, indicating their potential in therapeutic applications (Bi, 2014), (Bi, 2015).
Polymerization and Material Science
The work of Moszner et al. (2003) on the polymerization of cyclic monomers, including the synthesis of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate from methyl 2-(cyclopentene-1-yl)-2-hydroxyacetate, showcases the application in materials science, particularly in creating polymers with specific properties such as a high glass transition temperature (Moszner et al., 2003).
Toxicology and Environmental Studies
- Toxicity and Genotoxicity Assessment: Chroust et al. (2007) evaluated the toxic and genotoxic effects of halogenated aliphatic compounds, including 1-bromo-2-chloroethane, on Drosophila melanogaster, providing insights into the environmental and health impacts of these chemicals (Chroust et al., 2007).
Physical Chemistry and Molecular Interactions
- Ultrasonic Investigations: Babu et al. (2014) conducted ultrasonic investigations on binary mixtures of 1-bromopropane in chlorobenzene, analyzing parameters such as adiabatic compressibility and internal pressure to understand molecular interactions and behavior in mixtures (Babu et al., 2014).
Advanced Materials and Liquid Crystals
- Liquid Crystals Synthesis: Kim et al. (2008) synthesized cholesteric glassy liquid crystals with benzene functionalized with hybrid chiral-nematic mesogens, exploring the structure-property relationships and demonstrating applications in advanced materials science (Kim et al., 2008).
Propriétés
IUPAC Name |
1-(1-bromo-2-methylpropan-2-yl)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl/c1-10(2,7-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOVYXOQVGSMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695776 | |
| Record name | 1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181738-91-9 | |
| Record name | 1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




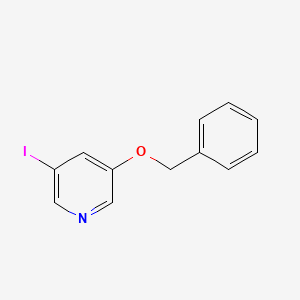



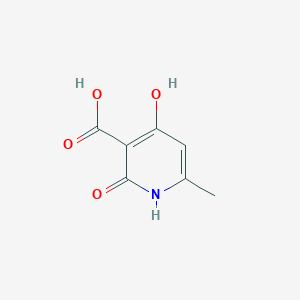

![[(4-Methylphenyl)carbamoyl]sulfamyl chloride](/img/structure/B1441545.png)
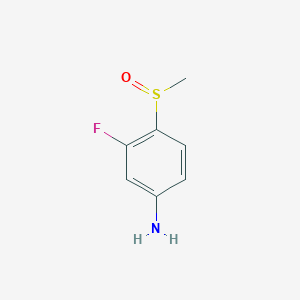
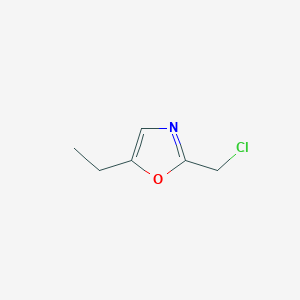

![(2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B1441550.png)
